

Validating Cell Viability After Long-Term Storage in Glycerol: A Comparative Guide

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The long-term storage of viable cells is a cornerstone of modern biological research, enabling reproducible experiments and the preservation of valuable cell lines. **Glycerol**, a commonly used cryoprotectant, plays a crucial role in maintaining cell integrity during freezing and thawing. This guide provides a comprehensive comparison of **glycerol** with other cryoprotectants, supported by experimental data, and offers detailed protocols for validating post-thaw cell viability.

Comparison of Glycerol and Dimethyl Sulfoxide (DMSO)

Glycerol and Dimethyl Sulfoxide (DMSO) are the two most widely used cryoprotective agents (CPAs). The choice between them is often dependent on the specific cell type and experimental requirements. **Glycerol** is generally considered less toxic than DMSO. However, its slower penetration into cells can lead to osmotic shock if not handled properly.



Feature	Glycerol	Dimethyl Sulfoxide (DMSO)
Toxicity	Generally less toxic	More toxic, especially at temperatures above 4°C
Penetration	Slower penetration into cells	Rapid penetration into cells
Concentration	Typically used at 5-20% (v/v)	Typically used at 5-10% (v/v)
Mechanism	Protects cells from freezing damage by reducing ice crystal formation and minimizing osmotic stress.	Increases the porosity of the cellular membrane, allowing water to flow more freely and preventing intracellular ice crystal formation.
Applications	Widely used for bacteria, yeast, and some mammalian cells.	The most common cryoprotectant for a wide range of mammalian cell lines.

Quantitative Data on Post-Thaw Cell Viability

The effectiveness of a cryoprotectant is ultimately determined by the viability of the cells after thawing. The following tables summarize experimental data comparing the post-thaw viability of various cell lines preserved with **glycerol** versus DMSO.

Table 1: Post-Thaw Viability of Vero Cells

Cryoprotectant	Concentration	Storage Duration & Temperature	Post-Thaw Viability (%)
Glycerol	10%	1 year at -196°C	70%
DMSO	10%	1 year at -196°C	60%
Glycerol	10%	Not Specified	88.6%

A study on Vero cells derived from African green monkey kidneys showed that after one year of preservation in liquid nitrogen (-196°C), cells stored in 10% **glycerol** had a higher viability



(70%) compared to those stored in 10% DMSO (60%). Another study reported a viability of 88.6% for Vero cells cryopreserved in 10% **glycerol**.

Table 2: Post-Thaw Viability and Recovery of HeLa Cells

Cryoprot ectant	Concentr ation	Storage Duration & Temperat ure	Viability (%) (Immediat e)	Recovery (%) (Immediat e)	Viability (%) (48h)	Recovery (%) (48h)
Glycerol	5%	1 month at -80°C	Better Performan ce	Better Performan ce	Not Specified	Not Specified
DMSO	5%	6 months at -80°C	Most Efficient	Most Efficient	Not Specified	Not Specified
Methanol	5%	3 months at -20°C	Higher Rates	Higher Rates	Not Specified	Not Specified

A study on HeLa cells indicated that **glycerol** (5%) showed better performance in terms of viability and recovery after 1 month of storage at -80°C. For longer-term storage of 6 months at -80°C, DMSO (5%) was found to be the most efficient.

Experimental Protocols

Accurate assessment of cell viability post-thaw is critical. The following are detailed protocols for cryopreservation and common viability assays.

Protocol 1: Cryopreservation of Mammalian Cells with Glycerol

This protocol is a general guideline and should be optimized for specific cell lines.

Materials:

· Complete cell culture medium



- **Glycerol** (cell culture grade)
- Sterile cryogenic vials
- Controlled-rate freezing container
- Liquid nitrogen storage tank

Procedure:

- Cell Preparation: Harvest cells during the logarithmic growth phase. For adherent cells, this
 is typically at 80-90% confluency.
- Cell Counting and Viability Check: Perform a viable cell count using the Trypan Blue exclusion method. A viability of at least 90% is recommended.
- Centrifugation: Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells.
- Resuspension: Gently resuspend the cell pellet in cold cryopreservation medium (complete growth medium with 10% glycerol) at a concentration of 2–4 × 10⁶ cells/mL.
- Aliquoting: Distribute the cell suspension into pre-labeled cryogenic vials.
- Freezing:
 - Place the vials in a controlled-rate freezing container.
 - The container should provide a cooling rate of -1°C to -3°C per minute.
 - Place the container in a -80°C freezer for at least 24 hours.
- Long-Term Storage: Transfer the vials to the vapor phase of a liquid nitrogen storage tank (below -135°C) for long-term preservation.

Protocol 2: Thawing of Cryopreserved Cells

Rapid thawing is crucial to minimize the toxic effects of the cryoprotectant.

Procedure:



- Quickly transfer the cryogenic vial from the liquid nitrogen tank to a 37°C water bath.
- Agitate the vial gently until only a small ice crystal remains.
- Wipe the outside of the vial with 70% ethanol before opening in a sterile environment.
- Slowly transfer the cell suspension into a centrifuge tube containing pre-warmed complete growth medium.
- Centrifuge the cells at 150 x g for 5 minutes.
- Discard the supernatant containing the cryoprotectant and resuspend the cell pellet in fresh, pre-warmed growth medium.
- Transfer the cells to a culture flask and incubate under appropriate conditions.

Protocol 3: Trypan Blue Exclusion Assay for Cell Viability

This is a simple and rapid method to differentiate viable from non-viable cells.

Materials:

- Trypan Blue solution (0.4%)
- Hemocytometer
- Microscope

Procedure:

- Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
- Incubate the mixture for 1-2 minutes at room temperature.
- Load 10 μL of the mixture into a hemocytometer.



- Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
- Calculate the percentage of viable cells using the following formula:
 - % Viability = (Number of viable cells / Total number of cells) x 100

Protocol 4: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.

Materials:

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plate
- Microplate reader

Procedure:

- Plate the thawed cells in a 96-well plate at a suitable density and allow them to attach or recover for a specific period.
- Add 10 μL of MTT solution to each well (final concentration of 0.5 mg/mL).
- Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere.
- Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Incubate the plate overnight in the incubator.
- Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

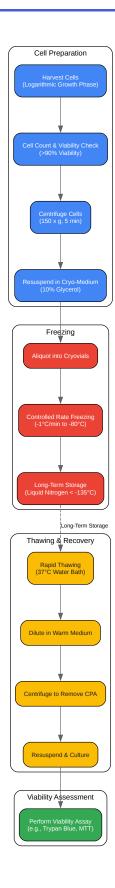




Visualizations

The following diagrams illustrate key workflows and mechanisms related to cell cryopreservation.

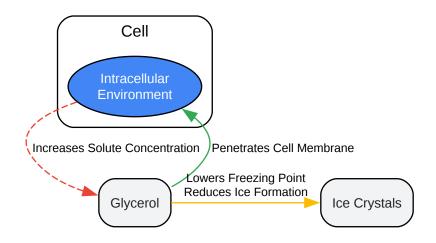




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Caption: Experimental workflow for cryopreservation and viability assessment.





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Caption: Mechanism of **glycerol** as a cryoprotectant.

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